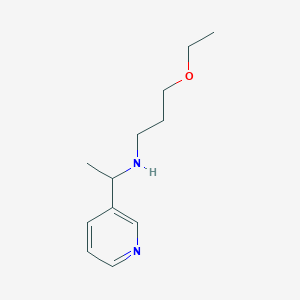

(3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine, also known as EPPA, is an organic compound composed of a pyridine ring with an ethoxypropyl group attached to it. It is a highly versatile compound that has been used in a variety of scientific applications, ranging from drug synthesis and development to biochemical and physiological studies. EPPA has a unique structure that allows it to interact with a wide range of biological molecules, making it a valuable tool in the field of biochemistry and molecular biology.

Scientific Research Applications

Chemoselective Synthesis Applications

Chemoselective Synthesis of Tetrahydropyridines : The compound ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate, which shares structural similarity with (3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine, has been used in the synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates. This method is highly chemoselective and produces products in moderate to good yields (Pretto et al., 2019).

Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate Synthesis : Another relevant compound, ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-l-phenyl-1H-pyrazol-3-yl)propenoate, has been synthesized using a process involving amines, demonstrating the versatility of ethoxy-propyl-pyridin-ethyl-amine-like structures in organic synthesis (Stanovnik et al., 2005).

Catalytic Applications

- Potential Hemilabile (Imino)pyridine Palladium(II) Complexes : The related ligands such as 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine have been used to synthesize palladium complexes. These complexes exhibited high catalytic activities, indicating potential applications of (3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine in catalysis (Nyamato et al., 2015).

Organic Electronics

- Organic Solar Cells : Compounds such as [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, which resemble (3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine, have been used in polymer solar cells. They exhibit enhanced electron mobility, indicating potential applications in nano-structured organic electronics (Lv et al., 2014).

Ligand Applications in Coordination Chemistry

Ligand Field Tuning in Alkoxide-Bridged Dysprosium Dimers : The synthesis of compounds using related tripodal ligands with central tertiary amines bearing picolyl and alkoxy arms highlights the use of (3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine-like structures in creating new materials with unique magnetic properties (Peng et al., 2016).

Nickel(II) Complexes for Ethylene Oligomerization : Analogous (amino)pyridine ligands have been used to create nickel(II) complexes, which serve as catalysts in ethylene oligomerization. This indicates potential applications in industrial catalysis (Nyamato et al., 2016).

properties

IUPAC Name |

3-ethoxy-N-(1-pyridin-3-ylethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-3-15-9-5-8-14-11(2)12-6-4-7-13-10-12/h4,6-7,10-11,14H,3,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQWDXQMLRQMPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(C)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine](/img/structure/B1306367.png)